molecular formula CH2Cl2O6S2 B1353058 Methylene bis(chlorosulfate) CAS No. 92975-18-3

Methylene bis(chlorosulfate)

Cat. No. B1353058
CAS RN: 92975-18-3
M. Wt: 245.1 g/mol
InChI Key: GGRDHZBJMKCESK-UHFFFAOYSA-N
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Description

Methylene bis(chlorosulfate) (MBCS) is a chemical compound with the molecular formula CH2Cl2O6S2 and a molecular weight of 245.059 . It is also known as S,S’-Methylene Chlorosulfuric Acid Ester .


Synthesis Analysis

MBCS can be synthesized by reacting methylene chloride with sulfur trioxide . The process involves slowly adding fuming sulfuric acid with a concentration of 65% in 1-2 hours at 10-20°C . A catalyst, boron tribromide, is added in dichloromethane . The reaction temperature is maintained at 20-30 °C for 4 hours . After the reaction is completed, the aqueous sodium bicarbonate solution is slowly added to the reaction system to neutralize until the pH of the solution is 7-8 .


Molecular Structure Analysis

The molecular structure of MBCS is represented by the formula CH2Cl2O6S2 . This indicates that the molecule consists of one carbon atom, two chlorine atoms, six oxygen atoms, and two sulfur atoms .


Chemical Reactions Analysis

The reaction of liquid (γ-) SO3 with CH2Cl2 at room temperature leads to SO3 insertion into the C–Cl bonds, giving the useful chloromethylating agent chloromethyl chlorosulfate (CMCS) . The product mixture consists almost entirely of CMCS and the product of further sulfation, MBCS, in a ratio of ca. 2 : 1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of MBCS are largely determined by its molecular structure, CH2Cl2O6S2 . Its molecular weight is 245.059 .

Scientific Research Applications

Carcinogenic Potential in Rodents

Methylene bis(chlorosulfate) has been studied for its carcinogenic potential. Stula et al. (1975) investigated the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline), a structurally related compound, in rats. They found that this compound produced tumors in rats, indicating a significant carcinogenic risk (Stula, Sherman, Zapp, & Clayton, 1975). Similarly, Russfield et al. (1975) reported the carcinogenic effects of 4,4′-methylene-bis-(2-chloroaniline) in mice and rats, revealing a significant incidence of hepatomas and lung adenomatosis in the treated animals (Russfield, Homburger, Boger, van Dongen, Weisburger, & Weisburger, 1975).

Industrial Waste Water Treatment

Research by Zeng Yi-qin (2010) on Methylene-(Bis)thiocyanate, which shares a similar nomenclature, involved the development of a technology to treat its production wastewater. The study highlights the importance of effective waste management in the industrial applications of such chemicals (Zeng Yi-qin, 2010).

Biological Monitoring and Worker Exposure

Cocker et al. (1996) discussed the development of a method for the determination of methylene bis(2-chloroaniline) and its conjugates in urine, used for biological monitoring of workers exposed to such compounds. This study emphasizes the importance of monitoring and controlling exposure to potentially harmful chemicals in occupational settings (Cocker, Nutley, & Wilson, 1996).

Synthesis and Potential Applications in Organic Chemistry

The synthesis and characterization of O,O'-Diester methylenediphosphonotetrathioate from methylene-bis(phosphonic dichloride), as reported by Amir et al. (2013), represent a transformation relevant to organic chemistry andpotential applications in metal ion coordination and antioxidant properties. This research demonstrates the versatility of methylene bis compounds in the field of organic synthesis and their potential applications in various industries (Amir, Sayer, Zagalsky, Shimon, & Fischer, 2013).

Advances in DNA Methylation Analysis

Ehrich et al. (2014) described a new method for assessing DNA quality after bisulfite treatment, a key step in DNA methylation analysis. This advancement is crucial for accurate epigenetic studies and understanding the role of DNA methylation in gene expression and regulation (Ehrich, Zoll, Sur, & van den Boom, 2014).

Environmental and Toxicological Studies

Burka (1993) conducted toxicity studies on Methylene Bis(thiocyanate), highlighting its use as a biocide and the importance of understanding its toxicological profile for human and environmental safety. The study provides valuable insights into the safe usage and potential risks associated with such chemicals (Burka, 1993).

Future Directions

MBCS has a variety of practical uses and is of current industrial interest and importance . These compounds are used extensively in organic synthesis where they are employed as intermediates in the synthesis of alkyl hydrogen sulfates, particularly long chain alcohols . Alkyl hydrogen sulfates are in turn useful as detergents builders . Alkyl chlorosulfates are also useful as alkylating agents and as chemical intermediates . Recently, it has been proposed to employ MBCS as an electrolyte in lithium batteries .

properties

IUPAC Name

bis(chlorosulfonyloxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRDHZBJMKCESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431608
Record name METHYLENE BIS(CHLOROSULFATE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylene bis(chlorosulfate)

CAS RN

92975-18-3
Record name METHYLENE BIS(CHLOROSULFATE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NP Power, D Bethell, L Proctor, E Latham… - Organic & Biomolecular …, 2004 - pubs.rsc.org
The reaction of liquid (γ-) SO3 with CH2Cl2 at room temperature leads to SO3 insertion into the C–Cl bonds, giving the useful chloromethylating agent chloromethyl chlorosulfate (CMCS…
Number of citations: 8 pubs.rsc.org
B Zheng, M Sugiyama, MD Eastgate… - … Process Research & …, 2012 - ACS Publications
A new and efficient synthesis of chloromethyl chlorosulfate (CMCS) from chloroiodomethane and chlorosulfonic acid is described. This process leverages a chlorosulfonic acid-…
Number of citations: 9 pubs.acs.org

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